N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O3S/c1-2-25-19(27)18-17(12-5-3-4-6-15(12)28-18)24-20(25)29-10-16(26)23-11-7-8-14(22)13(21)9-11/h3-9H,2,10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERVAXYOZWDEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide, with the CAS number 923257-57-2, is a complex organic compound notable for its intricate molecular structure and potential biological activities. This article focuses on its biological activity, highlighting research findings, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chlorinated and fluorinated aromatic ring, a sulfanyl linkage, and a benzofuro-pyrimidine core. Its molecular formula is , with a molecular weight of approximately 431.9 g/mol. The structural complexity arises from the presence of both aromatic and heterocyclic components, which may influence its reactivity and interaction with biological systems .
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H15ClFN3O3S |
| Molecular Weight | 431.9 g/mol |
| Functional Groups | Chlorine, Fluorine, Thioether |
| Core Structure | Benzofuro-pyrimidine |
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. It has been evaluated for its ability to inhibit Polo-like Kinase 1 (Plk1), an important target in cancer therapy due to its role in cell cycle regulation. Structure–activity relationship (SAR) studies have shown that modifications in the phenyl ring can significantly enhance binding affinity and inhibitory potency against Plk1 .
Table: Inhibitory Activity of Related Compounds
| Compound | IC50 (μM) |
|---|---|
| N-(3-chloro-4-fluorophenyl)-2-thioacetamide | 0.5 |
| Triazoloquinazolinone Derivative | 0.8 |
| Control (Untreated) | - |
The compound's mechanism of action is believed to involve the disruption of critical signaling pathways in cancer cells. It may interact with specific proteins or enzymes, altering their function and leading to apoptosis or cell cycle arrest. Preliminary studies suggest that it may induce cell death in various cancer cell lines, including those derived from leukemia and solid tumors .
Other Biological Activities
In addition to its anticancer properties, N-(3-chloro-4-fluorophenyl)-2-thioacetamide has shown potential antimicrobial activity. Its unique structural features may confer distinct pharmacological properties that warrant further investigation in drug discovery contexts .
Case Study: Anticancer Efficacy
A study conducted on HeLa cells demonstrated that N-(3-chloro-4-fluorophenyl)-2-thioacetamide effectively inhibited cell proliferation with an IC50 value of 0.5 μM. This study utilized colorimetric MTS assays to determine cell viability post-treatment .
Research Findings
- SAR Studies : Research has indicated that substituents on the phenyl ring significantly affect the compound's binding affinity to Plk1.
- Prodrug Development : Investigations into prodrug formulations have shown improved stability and efficacy in vivo, suggesting potential for clinical application .
- Toxicity Assessments : Initial assessments indicate a favorable safety profile; however, comprehensive toxicity studies are necessary for clinical translation.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Preliminary studies indicate that N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide may exhibit anticancer properties. Research has shown that compounds with similar structures often interact with specific enzymes or receptors involved in cell proliferation and apoptosis pathways.
- Case Study : In vitro assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as a lead compound for further development in oncology.
-
Antimicrobial Properties
- The compound's unique structural features may confer antimicrobial activity against various pathogens. Studies are ongoing to evaluate its effectiveness against bacterial and fungal strains.
- Research Findings : A comparative analysis with structurally similar compounds has shown promising results in terms of inhibition zones in agar diffusion tests, indicating potential applications in treating infections.
Pharmacological Insights
- Mechanism of Action
-
Drug Development Potential
- The compound's structural complexity allows for modifications that could enhance its pharmacokinetic properties. Medicinal chemists are exploring derivatives that might improve solubility and bioavailability.
- Table of Structural Analogues :
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-methoxyphenyl)acetamide | Contains methoxy group instead of chloro | Different electronic properties due to methoxy substitution |
| 2-{[3-(4-chlorophenyl)-4-oxo...}-N,N-diethylacetamide | Similar core but with diethyl substitution | Offers different solubility and potential activity profiles |
| N-(4-fluorophenyl)-2-[...]-acetamide | Fluorine substitution on phenyl group | Fluorine can enhance metabolic stability compared to chlorine |
Future Research Directions
-
In Vivo Studies
- Future research should focus on in vivo studies to assess the compound's efficacy and safety profile. These studies are crucial for understanding the therapeutic window and potential side effects when used as a drug.
-
Exploration of Derivatives
- The synthesis of various derivatives could lead to compounds with improved biological activity or reduced toxicity. Researchers are encouraged to explore modifications at key positions within the molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Thieno[3,2-d]pyrimidin Analogs
- Example: N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (CAS 618427-71-7) Structural Difference: Replaces benzofuro[3,2-d]pyrimidin with thieno[2,3-d]pyrimidin (sulfur atom in the fused ring). This may enhance membrane permeability but reduce aqueous solubility . Molecular Weight: 425.9 g/mol (C₁₈H₁₇ClFN₃O₂S₂) vs. estimated ~430–440 g/mol for the benzofuro analog.
Thieno[3,2-d]pyrimidin with Benzimidazole Substituents
- Example: 2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide (4j) Structural Difference: Incorporates a benzimidazole moiety at position 6 and methyl groups at positions 3 and 3. Impact: Benzimidazole enhances hydrogen-bonding capacity and aromatic stacking, improving target affinity. Reported antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E.
Substituent Variations on the Aromatic Ring
Positional Isomerism
- Example: N-(2-chloro-4-fluorophenyl)-2-((3-methyl-7-(p-tolyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS 1040649-35-1) Structural Difference: Chloro and fluoro substituents at positions 2 and 4 (vs. 3 and 4 in the target compound). Impact: Altered steric and electronic effects may reduce binding to targets sensitive to substitution patterns.
Trifluoromethyl Modifications
- Example: 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (CAS 687563-28-6) Structural Difference: Trifluoromethyl group on the phenylacetamide side chain. Impact: The electron-withdrawing CF₃ group enhances metabolic stability and may improve target selectivity through hydrophobic interactions .
Pharmacokinetic and Physicochemical Properties
- Key Insight: The benzofuro core’s oxygen atom likely improves solubility compared to thieno analogs but may reduce membrane permeability. Thieno derivatives with benzimidazole substituents exhibit higher molecular weights and logP, favoring tissue penetration but increasing metabolic liability .
Q & A
Basic: What synthetic methodologies are optimal for constructing the benzofuro[3,2-d]pyrimidin-4-one core in this compound?
The benzofuropyrimidinone scaffold is synthesized via cyclocondensation of β-keto esters or β-CF3-aryl ketones with amidine derivatives under metal-free conditions. For example, Liu et al. (2019) demonstrated that fluorinated pyrimidines can be synthesized at 120°C in N-methylpyrrolidone (NMP) with yields up to 31% using column chromatography (silica gel, CH2Cl2/MeOH) for purification . Key parameters include temperature control (100–120°C), solvent choice (polar aprotic solvents like NMP), and reaction times (12–16 hours).
Advanced: How can researchers resolve contradictory solubility data for this compound in polar vs. nonpolar solvents?
Contradictions in solubility profiles may arise from polymorphic forms or solvent-induced conformational changes. To address this:
- Perform differential scanning calorimetry (DSC) to identify polymorphs.
- Use dynamic light scattering (DLS) to assess aggregation in polar solvents like DMSO.
- Cross-validate with X-ray crystallography (as in He et al., 2012) to correlate crystal packing with solubility trends .
- Adjust solvent systems by blending co-solvents (e.g., DMSO:EtOH) to stabilize specific conformations.
Basic: What spectroscopic techniques are critical for characterizing the thioacetamide moiety?
- NMR : The thioacetamide’s methylene protons (SCH2CO) appear as a singlet at δ 3.8–4.2 ppm (1H NMR), while the thiocarbonyl (C=S) is confirmed via 13C NMR at δ 190–200 ppm.
- IR : A strong C=S stretch at 1100–1250 cm⁻¹ distinguishes it from carbonyl analogs.
- HRMS : Exact mass analysis (e.g., [M+H]+) should match the molecular formula (C20H16ClFN3O3S) with <2 ppm error .
Advanced: What strategies optimize yield in the nucleophilic substitution step between the thiol and chloroacetamide groups?
Low yields in this step often stem from competing hydrolysis or poor leaving-group activation. Solutions include:
- Base selection : Use Et3N or DBU to deprotonate the thiol without degrading the chloroacetamide.
- Solvent optimization : Anhydrous DMF or THF minimizes hydrolysis.
- Temperature control : Reactions at 0–5°C reduce side reactions, as shown in Liu et al. (2019) for analogous pyrimidine syntheses .
- Catalysis : Add KI (10 mol%) to enhance leaving-group displacement via the "Finkelstein effect."
Basic: How do researchers verify the stability of the 3,4-dihydrobenzofuropyrimidin-4-one ring under physiological conditions?
- Accelerated stability testing : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.
- LC-MS monitoring : Track degradation products (e.g., ring-opened aldehydes or lactones).
- Circular dichroism (CD) : Confirm conformational integrity of the dihydrofuran ring .
Advanced: What computational methods predict the compound’s binding affinity to kinase targets like EGFR or VEGFR2?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of kinase domains (PDB: 1M17 for EGFR).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).
- Free-energy calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding, focusing on the fluorophenyl and thioacetamide moieties as key pharmacophores .
Basic: How should researchers handle discrepancies in reported melting points (e.g., 85–87°C vs. 90–92°C)?
Discrepancies may result from impurities or polymorphic transitions. Mitigation steps:
- Recrystallization : Purify using ethyl acetate/hexane (3:1) to isolate the dominant polymorph.
- Hot-stage microscopy : Observe melting behavior in real-time to detect phase changes.
- PXRD : Compare diffraction patterns with literature data .
Advanced: What in vitro assays are suitable for evaluating this compound’s inhibition of pro-inflammatory cytokines?
- ELISA : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages (IC50 calculations).
- NF-κB luciferase reporter assay : Transfect HEK293 cells with pGL4.32[luc2P/NF-κB-RE/Hygro] to measure pathway inhibition.
- Cytotoxicity counter-screen : Use MTT assays on primary hepatocytes to rule out nonspecific toxicity .
Basic: How can the 3-chloro-4-fluorophenyl group’s electronic effects influence SAR in analog synthesis?
The electron-withdrawing Cl and F substituents increase the aryl ring’s electrophilicity, enhancing π-π stacking with hydrophobic kinase pockets. To probe SAR:
- Synthesize analogs with -OCH3 (electron-donating) or -CF3 (strongly withdrawing) groups.
- Compare IC50 values in enzymatic assays (e.g., EGFR inhibition) .
Advanced: What statistical models are recommended for optimizing reaction conditions in high-throughput synthesis?
- Design of Experiments (DoE) : Use a central composite design to test variables (temperature, solvent ratio, catalyst loading).
- Machine learning : Train a random forest model on historical yield data to predict optimal conditions.
- Response surface methodology (RSM) : Identify interactions between factors (e.g., solvent polarity and reaction time) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
